molecular formula C10H14BrNO2S B1401242 N-(3-bromo-5-methylphenyl)propane-2-sulfonamide CAS No. 1269233-13-7

N-(3-bromo-5-methylphenyl)propane-2-sulfonamide

Cat. No.: B1401242
CAS No.: 1269233-13-7
M. Wt: 292.19 g/mol
InChI Key: TYVZMDXOAAZCMM-UHFFFAOYSA-N
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Description

N-(3-bromo-5-methylphenyl)propane-2-sulfonamide is a high-purity sulfonamide derivative offered for pharmaceutical and biochemical research. This compound features a propane-2-sulfonamide group bonded to a 3-bromo-5-methylphenyl ring system, a structural motif recognized in medicinal chemistry for its potential in developing enzyme inhibitors and antimicrobial agents . Sulfonamide-based compounds like this are investigated as competitive antagonists in biological pathways, particularly for their ability to interfere with folate synthesis in bacteria, which inhibits purine production and exerts bacteriostatic effects . Researchers value this bromophenyl sulfonamide as a key synthetic intermediate for Suzuki-Miyaura cross-coupling reactions, enabling the creation of diverse biaryl derivatives for structure-activity relationship studies . The bromine atom serves as a reactive handle for further functionalization, while the methyl group may influence compound lipophilicity and biomolecular interactions. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, and the compound should be stored sealed in a dry, room-temperature environment .

Properties

IUPAC Name

N-(3-bromo-5-methylphenyl)propane-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2S/c1-7(2)15(13,14)12-10-5-8(3)4-9(11)6-10/h4-7,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVZMDXOAAZCMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)NS(=O)(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-5-methylphenyl)propane-2-sulfonamide typically involves the reaction of 3-bromo-5-methylbenzenesulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-5-methylphenyl)propane-2-sulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromo group can be replaced by other nucleophiles.

    Oxidation and reduction: The sulfonamide group can be oxidized or reduced under specific conditions.

    Hydrolysis: The compound can be hydrolyzed to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Products include azides, thiocyanates, and other substituted derivatives.

    Oxidation: Products include sulfonic acids.

    Reduction: Products include amines and other reduced forms of the sulfonamide.

Scientific Research Applications

Chemistry

N-(3-bromo-5-methylphenyl)propane-2-sulfonamide serves as an important synthetic intermediate in the development of more complex organic molecules. It can facilitate various chemical reactions including:

  • Nucleophilic Substitution : The bromo group can be replaced by other nucleophiles, allowing for the synthesis of diverse derivatives.
  • Oxidation and Reduction : The sulfonamide group can undergo oxidation or reduction, leading to useful products such as sulfonic acids or amines.

Biology

In biological research, this compound is being investigated for its potential as an enzyme inhibitor or receptor modulator . The sulfonamide moiety can mimic natural substrates, potentially disrupting normal cellular processes by inhibiting enzyme activity. This property makes it a candidate for studying enzyme mechanisms and understanding biochemical pathways.

Medicine

The medicinal applications of this compound are particularly promising:

  • Antimicrobial Properties : Preliminary studies suggest that it may possess antibacterial activity against resistant strains of bacteria, such as Klebsiella pneumoniae, which is known for its metallo-beta-lactamase production .
  • Cancer Treatment : Research indicates that compounds similar to this compound can inhibit the activity of B-Raf kinase, which is implicated in various cancers. This suggests a potential application in cancer therapeutics .

Industry

In industrial applications, this compound is utilized in the development of new materials with specific properties. Its ability to participate in various chemical reactions makes it valuable for creating advanced materials and chemical products .

Case Study 1: Antibacterial Efficacy

In a study focusing on the antibacterial properties of sulfonamides, researchers synthesized various derivatives including this compound. These compounds were tested against clinically isolated strains of Klebsiella pneumoniae, revealing significant antibacterial efficacy with low minimum inhibitory concentrations (MICs), highlighting their potential as alternative therapeutic agents against resistant bacterial infections .

Case Study 2: Cancer Therapeutics

Research into B-Raf kinase inhibitors has identified compounds similar to this compound as promising candidates for cancer treatment. These compounds demonstrated the ability to inhibit B-Raf activity effectively, suggesting their usefulness in developing targeted therapies for cancers associated with aberrant B-Raf signaling pathways .

Mechanism of Action

The mechanism of action of N-(3-bromo-5-methylphenyl)propane-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the sulfonamide core but differ in substituents, leading to variations in physicochemical and biological properties:

Table 1: Key Structural Differences
Compound Name Substituents on Aromatic Ring Sulfonamide Chain Molecular Weight Key References
N-(3-bromo-5-methylphenyl)propane-2-sulfonamide 3-Br, 5-Me Propane-2-sulfonamide ~318.2 g/mol
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide 5-Br, morpholinyl, 4-OCH₃ Trimethylbenzenesulfonamide ~565.5 g/mol
N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide 3-Ethylbenzoisoxazole Propane-sulfonamide ~252.3 g/mol
N-[3-Amino-5-tert-butyl-2-methoxy-phenyl]-methanesulfonamide 3-NH₂, 5-tert-butyl, 2-OCH₃ Methanesulfonamide ~272.4 g/mol

Pharmacological and Physicochemical Comparisons

(a) Solubility and Stability
  • N-[3-Amino-5-tert-butyl-2-methoxy-phenyl]-methanesulfonamide: The tert-butyl group increases steric bulk, while the methoxy and amino groups improve solubility in polar solvents .
(c) Crystallographic and Structural Insights
  • SHELX Refinement : The ethylbenzoisoxazole sulfonamide () was refined using SHELX software (Rwork/Rfree = 0.205/0.260), highlighting its well-defined electron density and stable conformation .

Key Research Findings and Gaps

  • Pharmacological Data: Limited direct biological data for this compound are available in the provided evidence.
  • Structural Characterization : Crystallographic analysis using SHELX or similar tools () would clarify conformational preferences and intermolecular interactions.

Biological Activity

N-(3-bromo-5-methylphenyl)propane-2-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is crucial for its biological activity. The presence of the bromo group at the 3-position of the aromatic ring enhances its reactivity and may influence its interaction with biological targets. The general structure can be summarized as follows:

  • Chemical Formula : C10_{10}H12_{12}BrN1_{1}O2_{2}S
  • Molecular Weight : 292.18 g/mol

This compound primarily exerts its effects through:

  • Enzyme Inhibition : The sulfonamide moiety mimics p-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thus inhibiting folate synthesis in bacteria. This mechanism is common among sulfonamide drugs, leading to bacteriostatic effects against various pathogens .
  • Receptor Modulation : The compound may interact with specific receptors or enzymes, modulating their activity, which can lead to therapeutic effects in various diseases, including cancer and infections.

Antimicrobial Properties

Research indicates that sulfonamides exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate efficacy against resistant bacterial strains such as Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall below 1 μg/mL, showcasing their potency .

Anticancer Activity

Emerging studies suggest that this compound may also possess anticancer properties. Its ability to inhibit specific kinases involved in cell signaling pathways has been noted, which could potentially lead to reduced tumor growth and proliferation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Klebsiella pneumoniae with MIC < 1 μg/mL
AnticancerInhibits signaling pathways; potential for tumor reduction
Enzyme InhibitionMimics PABA to inhibit folate synthesis

Case Study: Antimicrobial Efficacy

In a study examining the efficacy of various sulfonamides, this compound was tested against clinical isolates of Klebsiella pneumoniae. Results indicated that the compound exhibited potent antibacterial activity with an MIC value significantly lower than traditional antibiotics, suggesting it could serve as a valuable alternative in treating drug-resistant infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-bromo-5-methylphenyl)propane-2-sulfonamide, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via sulfonylation of 3-bromo-5-methylaniline with propane-2-sulfonyl chloride under basic conditions (e.g., using pyridine or triethylamine as a catalyst). Yield optimization involves controlling stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride), reaction temperature (0–5°C to minimize side reactions), and purification via recrystallization from ethanol/water mixtures. Monitoring by TLC (silica gel, hexane:ethyl acetate 3:1) ensures reaction completion .

Q. How can the structural configuration of this compound be confirmed?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for absolute configuration determination. Crystals grown via slow evaporation from acetonitrile at 4°C provide high-resolution data (e.g., R-factor < 0.05). Complementary techniques include:

  • Electronic Circular Dichroism (ECD) : To distinguish enantiomers by comparing experimental spectra with density functional theory (DFT)-simulated spectra.
  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm substituent positions (e.g., bromine at C3, methyl at C5) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

  • Methodological Answer : Hybrid DFT functionals (e.g., B3LYP) with a 6-31G(d,p) basis set accurately model electronic properties. Key steps:

Geometry Optimization : Minimize energy using Gaussian 09 or ORCA.

Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic/electrophilic sites).

Solvent Effects : Incorporate polarizable continuum models (PCM) for solvation energy.

  • Validation against experimental UV-Vis and IR spectra ensures accuracy .

Q. How does this compound interact with biological targets such as ionotropic glutamate receptors?

  • Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger Suite) identifies binding modes. For AMPA receptor modulation:

Protein Preparation : Retrieve receptor structures (e.g., PDB ID: 3KG2) and remove water molecules.

Grid Generation : Focus on the ligand-binding domain (LBD) with a 20 Å grid box.

Docking Parameters : Use Lamarckian genetic algorithm (GA) with 100 runs.

  • In Vitro Validation : Electrophysiology (patch-clamp) assays measure potentiation efficacy (EC50_{50}) .

Q. What strategies resolve contradictions in biological activity data for sulfonamide derivatives?

  • Methodological Answer : Discrepancies in IC50_{50}/EC50_{50} values often arise from assay conditions. Mitigation strategies include:

  • Standardized Assay Protocols : Use uniform cell lines (e.g., HEK293 for recombinant receptors) and buffer conditions (e.g., pH 7.4, 25°C).
  • Positive Controls : Compare with known modulators (e.g., PF-04958242 for AMPA receptors).
  • Dose-Response Curves : Perform triplicate experiments with non-linear regression analysis (GraphPad Prism) .

Key Notes

  • Structural Analogues : Focus on derivatives with validated biological data (e.g., PI3Kα inhibitors in ).
  • Method Reproducibility : Detailed protocols for synthesis and docking ensure replicability in academic settings.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-bromo-5-methylphenyl)propane-2-sulfonamide

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